molecular formula C17H17F2NO B13034767 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol

1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol

Cat. No.: B13034767
M. Wt: 289.32 g/mol
InChI Key: UHFZEGXYFFCFSS-UHFFFAOYSA-N
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Description

1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol (C₁₈H₁₈F₂NO, MW: 293.34 g/mol) is a fluorinated azetidine derivative featuring a benzhydryl (diphenylmethyl) group at position 1, a difluoromethyl (-CF₂H) group at position 2, and a hydroxyl (-OH) group at position 2. The benzhydryl moiety enhances hydrophobicity and π-π stacking interactions, while the CF₂H group acts as a hydrogen bond donor and bioisostere for hydroxyl or thiol groups, improving target engagement and metabolic stability .

Properties

Molecular Formula

C17H17F2NO

Molecular Weight

289.32 g/mol

IUPAC Name

1-benzhydryl-2-(difluoromethyl)azetidin-3-ol

InChI

InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2

InChI Key

UHFZEGXYFFCFSS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

The primary synthetic route involves nucleophilic substitution reactions where benzhydryl chloride reacts with a difluoromethylated azetidine precursor. This reaction is typically facilitated by a base such as sodium hydride or potassium carbonate, which deprotonates the azetidine nitrogen to enhance nucleophilicity, allowing substitution on the benzhydryl chloride to form the desired 1-benzhydryl derivative. The reaction is performed under inert atmosphere and controlled temperature to maximize yield and purity. The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity (above 95%).

Azetidine Ring Formation via Epichlorohydrin and Benzhydrylamine

An alternative synthetic strategy starts from epichlorohydrin and benzhydrylamine. Epichlorohydrin undergoes nucleophilic ring-opening by benzhydrylamine to form an intermediate amino alcohol, which upon cyclization under acidic or basic conditions yields the azetidine ring. This method allows introduction of the benzhydryl group early in the synthesis and provides a scaffold for further modification, such as difluoromethylation at position 2 and hydroxylation at position 3. However, this method requires optimization to improve yields and scalability due to side reactions and incomplete cyclization.

Introduction of Difluoromethyl Group

The difluoromethyl (-CF2H) substituent is introduced either by direct nucleophilic substitution using difluoromethylated reagents or via electrophilic difluoromethylation of a suitable azetidine intermediate. Common reagents include difluoromethyl halides or difluoromethyl sulfonates, which react selectively at the 2-position of the azetidine ring. The reaction conditions are carefully controlled to avoid over-fluorination or decomposition of the azetidine ring. Catalysts such as para-toluenesulfonic acid have been used to facilitate coupling reactions involving benzhydryl alcohol derivatives and azetidine intermediates under reflux.

Purification and Isolation

After synthesis, the crude product undergoes purification steps including:

  • Recrystallization from solvents such as isopropyl alcohol or toluene.
  • Liquid-liquid extraction to separate organic and aqueous phases.
  • Chromatographic purification (HPLC or flash chromatography) to remove impurities and unreacted starting materials.
  • Drying under reduced pressure and inert atmosphere to prevent degradation.

Industrial processes adopt continuous flow reactors to maintain consistent reaction conditions and product quality, coupled with high-performance liquid chromatography for final purification.

Industrial Scale Preparation

Industrial synthesis emphasizes process efficiency, yield, and purity. A representative industrial method involves:

  • Preparation of benzhydryl azetidinyl methanesulfonate intermediate in methylene chloride.
  • Use of tripotassium phosphate as a base and tris(dioxa-3,6-heptyl)amine as a phase-transfer catalyst.
  • Refluxing the reaction mixture in toluene at ~112°C for approximately 20 hours.
  • Sequential aqueous washes and solvent distillations under vacuum to concentrate and purify.
  • Recrystallization during distillation with isopropyl alcohol to isolate the final product.
  • Final filtration and washing with water to yield the compound with yields around 79% and high purity suitable for pharmaceutical research.

Comparative Data Table of Preparation Methods

Preparation Step Method Details Reaction Conditions Yield (%) Purification Techniques Notes
Nucleophilic substitution Benzhydryl chloride + difluoromethyl azetidine, base-mediated Room temp to reflux, inert atmosphere 70-85 Recrystallization, chromatography Common lab-scale method
Ring formation from epichlorohydrin Epichlorohydrin + benzhydrylamine, cyclization Acidic/basic, 0–25°C 60-75 Extraction, drying Requires optimization for scale-up
Difluoromethyl introduction Electrophilic difluoromethylation or coupling with difluoromethyl halides Reflux with para-toluenesulfonic acid 65-80 Chromatography Critical for introducing CF2H group
Industrial continuous flow synthesis Methanesulfonate intermediate, tripotassium phosphate base, phase-transfer catalyst, reflux 112°C, 20 hours ~79 HPLC, recrystallization High purity, scalable

Research Findings and Optimization Notes

  • Reaction time and temperature are critical parameters affecting yield and purity. For example, refluxing at 112°C for 20 hours in toluene with appropriate bases and catalysts produces high yields industrially.
  • The order of reagent addition, solvent choice, and atmosphere (nitrogen or inert gas) significantly influence the success of ring closure and substitution steps.
  • Use of phase-transfer catalysts enhances reaction efficiency by improving the solubility and reactivity of ionic species in organic solvents.
  • Continuous monitoring by NMR and HPLC is essential to track reaction progress and purity, ensuring reproducibility and quality control.
  • Alternative methods involving reductive coupling and hydrogenation have been explored for related azetidine derivatives to improve stereochemical control and functional group tolerance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at C2 and C3 positions. The difluoromethyl group at C2 enhances electrophilicity, facilitating displacement under basic conditions.

Reaction TypeConditionsProductsYieldSource
SN2 displacementNaH, DMF, 0°C → RT3-hydroxyazetidine derivatives55–75%
Ring-openingHCl/EtOH (1M), reflux, 6hAmino alcohol intermediates68%

Mechanistic studies confirm that polar solvents (e.g., EtOH) stabilize transition states during substitution . Steric hindrance from the benzhydryl group directs reactivity to the less hindered C3 position .

Hydrogenolysis of the Benzhydryl Group

The benzhydryl (diphenylmethyl) protecting group is cleaved via catalytic hydrogenation:

Conditions :

  • Catalyst: 10% Pd/C or Pd(OH)₂

  • Solvent: MeOH or EtOAc

  • Pressure: 40–80 psi H₂, 60°C, 12–72h

Outcome :

  • Removes benzhydryl to yield 2-(difluoromethyl)azetidin-3-ol derivatives.

  • Critical for accessing pharmacologically active amines .

Acid/Base-Mediated Ring-Opening

Under acidic or basic conditions, the azetidine ring undergoes cleavage:

ConditionReagentsProductsApplication
Acidic (H₂SO₄, HCl)H₂O/THF, 80°C, 3hβ-amino alcoholsChiral building blocks
Basic (NaOH, K₂CO₃)EtOH/H₂O, RT, 12hEpoxide intermediatesCross-coupling precursors

Kinetic studies show ring-opening rates increase with electron-withdrawing substituents (e.g., CF₂H) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Example :

  • Buchwald-Hartwig Amination :

    • Reagents: Pd₂(dba)₃, Xantphos, Cs₂CO₃

    • Substrates: Aryl halides

    • Products: N-aryl azetidines (IC₅₀ < 100 nM for MAGL inhibition) .

Salt Formation and Derivatization

The hydroxyl group at C3 enables salt formation and esterification:

Derivative TypeReagentsProductsUse Case
MesylateMsCl, Et₃N, CH₂Cl₂, 0°C3-mesyloxyazetidineAlkylating agents
TriflateTf₂O, DIPEA, CH₂Cl₂, −78°C3-triflyloxyazetidineSuzuki coupling partners
Hydrochloride saltHCl (g), Et₂O, RTCrystalline HCl saltImproved solubility

Fluorine-Specific Reactivity

The difluoromethyl group participates in unique transformations:

  • Radical Fluorination : Selectively replaces H with F under UV light/initiators .

  • Nucleophilic Displacement : CF₂H acts as a leaving group in presence of KF/18-crown-6 .

Thermal Rearrangements

At elevated temperatures (100–150°C), the compound undergoes:

  • Ring Expansion : Forms pyrrolidine derivatives via -shift .

  • Isomerization : Converts between cis/trans diastereomers (ΔG‡ = 25–30 kcal/mol) .

Biological Activity Modulation

Derivatives show targeted bioactivity:

ModificationTarget EnzymeIC₅₀ (nM)Selectivity Over FAAH/MAGLSource
3-CNPh substitutionABHD632.4>100-fold
CH(CF₃)₂ substitutionMAGL6.4>500-fold

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Neuropharmacology : Research indicates that azetidine derivatives can interact with neurotransmitter transporters, showing promise as novel ligands for dopamine and serotonin receptors. In vitro binding studies have demonstrated that certain analogs exhibit nanomolar binding affinities at these sites, suggesting their potential as psychostimulant agents .
  • Anticancer Activity : Preliminary studies have shown that azetidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally similar to 1-benzhydryl-2-(difluoromethyl)azetidin-3-ol demonstrated significant inhibition of proliferation in breast cancer models .

Organic Synthesis

The compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : The unique functional groups present in this compound facilitate the synthesis of more complex molecules through various reaction pathways, including nucleophilic substitution reactions .

The biological activities attributed to this compound include:

  • Antiviral Properties : Some azetidine derivatives have shown moderate inhibitory activity against RNA and DNA viruses, indicating a potential pathway for antiviral drug development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuropharmacologyNanomolar binding affinities at dopamine and serotonin transporters
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Antiviral ActivityModerate inhibition against RNA and DNA viruses

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the binding affinities of azetidine analogs at dopamine and serotonin transporters, this compound was part of a series that exhibited enhanced selectivity for serotonin transporters over dopamine transporters. The most potent analogs showed Ki values indicating strong potential for further development as therapeutic agents targeting mood disorders .

Case Study 2: Anticancer Research

A comprehensive evaluation of azetidine derivatives was conducted on human solid tumor cell lines. The results indicated that specific compounds within this class could effectively inhibit tumor growth by inducing programmed cell death (apoptosis). This suggests that this compound may be a promising candidate for anticancer drug development .

Mechanism of Action

The mechanism of action of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The presence of the difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Structural Analogues of Azetidine Derivatives

The following table summarizes key structural and functional differences:

Compound Name Substituents (Positions) Molecular Formula Key Features Bioactivity Relevance
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol 1: Benzhydryl; 2: CF₂H; 3: OH C₁₈H₁₈F₂NO CF₂H as H-bond donor; moderate logP (~3.2) Enhanced target binding & metabolic stability
1-Benzhydrylazetidin-3-ol (NSC 319045) 1: Benzhydryl; 3: OH C₁₆H₁₇NO Lacks CF₂H; lower lipophilicity (logP ~2.8) Reduced metabolic stability vs. CF₂H analogs
(3R)-1-Benzhydryl-2,2-dimethyl-azetidin-3-ol 1: Benzhydryl; 2: CH₃; 3: OH C₁₈H₂₁NO Chiral center (R-configuration); dimethyl group increases steric hindrance Improved enantioselectivity in binding
1-(4-Trifluoromethylbenzothiazol-2-yl)azetidin-3-ol 1: CF₃-benzothiazole; 3: OH C₁₁H₉F₃N₂OS CF₃ enhances electron-withdrawing effects; higher logP (~3.5) Potent kinase inhibition due to aromatic stacking
2-(Azetidin-3-yl)-2,2-difluoroethan-1-ol Azetidine-3-yl; 2: CF₂; 1: OH C₅H₉F₂NO Difluoroethanol moiety; compact structure (MW: 137.13) Limited membrane permeability due to polarity

Functional Group Analysis

a) Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃)
  • CF₂H: Acts as a hydrogen bond donor (pKa ~10–12) , mimicking -OH or -SH groups. Enhances binding affinity (e.g., ΔG ~-2.3 kcal/mol in enzyme assays) while maintaining moderate lipophilicity.
  • CF₃ : Electron-withdrawing and lipophilic (logP +0.5 vs. CF₂H) but lacks H-bonding capacity. Favors metabolic stability but may reduce target engagement in polar active sites .
b) Benzhydryl vs. Aromatic Heterocycles
  • Benzhydryl : Provides hydrophobic bulk for protein pocket filling (e.g., in kinase inhibitors). May improve oral bioavailability via enhanced absorption .
  • Benzothiazole/Trifluoromethylbenzothiazole : Enhances π-stacking with aromatic residues (e.g., tyrosine in ATP-binding pockets). Increases potency but may raise toxicity risks .

Biological Activity

1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol is a novel compound belonging to the azetidine class, characterized by a unique structure that includes a difluoromethyl group and a benzhydryl substituent. Its molecular formula is C₁₆H₁₈F₂N₁O. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in pharmacodynamics and therapeutic efficacy.

Chemical Structure and Properties

The presence of the difluoromethyl group enhances the compound's lipophilicity, which may influence its biological activity. The azetidine ring structure is known for its diverse reactivity, making it a valuable scaffold for drug development.

Attribute Details
Molecular Formula C₁₆H₁₈F₂N₁O
Functional Groups Benzhydryl, difluoromethyl
Class Azetidine

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of azetidine derivatives, including this compound. These studies highlight the compound's stability under laboratory conditions and its amenability to synthetic modifications.

In one notable study, researchers synthesized various azetidine derivatives and evaluated their biological activities through different assays:

  • In vitro assays demonstrated varying degrees of cytotoxicity against cancer cell lines.
  • Binding affinity studies indicated potential interactions with specific receptors or enzymes relevant to therapeutic applications.

Future Directions

The biological activity of this compound remains largely unexplored. Future research should focus on:

  • Detailed pharmacological profiling : Investigating the compound's mechanism of action through receptor binding studies and enzyme inhibition assays.
  • Toxicological assessments : Understanding the safety profile of this compound through systematic toxicity studies in appropriate animal models.
  • Comparative studies with similar compounds : Evaluating the efficacy of this compound against established drugs within its class to determine its therapeutic potential.

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